
2-Formylthiophene thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formylthiophene thiosemicarbazone is a chemical compound that has garnered significant interest in scientific research due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of a thiophene ring, a formyl group, and a thiosemicarbazone moiety, which collectively contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylthiophene thiosemicarbazone typically involves the reaction of 2-formylthiophene with thiosemicarbazide. This reaction is generally carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification and quality control measures.
化学反应分析
Types of Reactions: 2-Formylthiophene thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The thiosemicarbazone moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted thiosemicarbazone derivatives.
科学研究应用
作用机制
The mechanism of action of 2-formylthiophene thiosemicarbazone primarily involves its ability to chelate metal ions, which is crucial for its biological activity. The thiosemicarbazone moiety can coordinate with metal ions such as iron, copper, and zinc, forming stable complexes. These metal complexes can interfere with essential biological processes, such as DNA synthesis and repair, leading to cell death in cancer cells .
相似化合物的比较
Triapine: A well-known thiosemicarbazone derivative with potent anticancer activity.
Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT): Another thiosemicarbazone with significant anticancer properties.
Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC): Known for its high efficacy in cancer treatment.
Uniqueness: 2-Formylthiophene thiosemicarbazone is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other thiosemicarbazone derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
属性
CAS 编号 |
5351-91-7 |
|---|---|
分子式 |
C6H7N3S2 |
分子量 |
185.3 g/mol |
IUPAC 名称 |
[(Z)-thiophen-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C6H7N3S2/c7-6(10)9-8-4-5-2-1-3-11-5/h1-4H,(H3,7,9,10)/b8-4- |
InChI 键 |
YNTKURSKMLATKI-YWEYNIOJSA-N |
SMILES |
C1=CSC(=C1)C=NNC(=S)N |
手性 SMILES |
C1=CSC(=C1)/C=N\NC(=S)N |
规范 SMILES |
C1=CSC(=C1)C=NNC(=S)N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What information about the structure of 2-Formylthiophene thiosemicarbazone can be obtained from the research paper?
A1: The research paper focuses on elucidating the crystal and molecular structure of this compound []. This means the paper likely utilizes techniques like X-ray crystallography to determine the arrangement of atoms within the molecule and its crystal lattice. Information about bond lengths, bond angles, and the overall three-dimensional conformation of the molecule can be expected in the full text of the paper.
Q2: Why is understanding the crystal and molecular structure of this compound important?
A2: Determining the crystal and molecular structure of a compound like this compound is fundamentally important for several reasons. Firstly, it provides insights into the compound's physical and chemical properties []. This knowledge can be valuable for predicting or explaining its behavior in different environments, for example, its solubility in various solvents. Secondly, understanding the three-dimensional structure can be crucial for investigating its potential biological activity. The arrangement of atoms in space can dictate how the molecule interacts with biological targets, such as enzymes or receptors. This information can be invaluable for drug design and development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


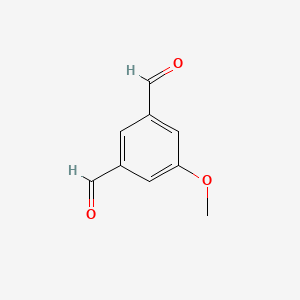

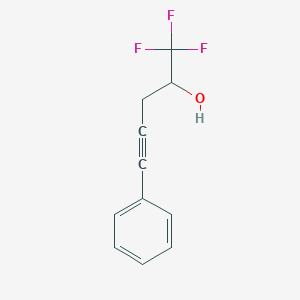
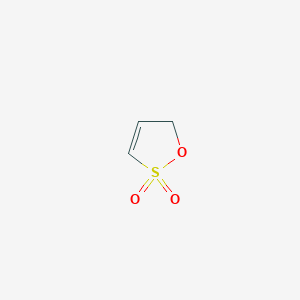
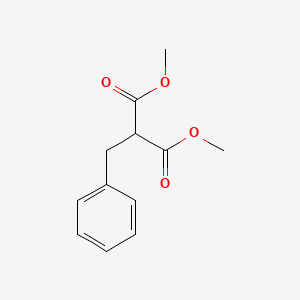
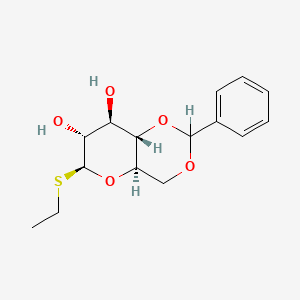

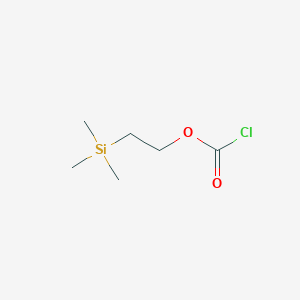
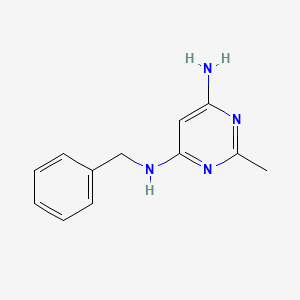
![(1R,2R,4R,5S,7R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B1366712.png)

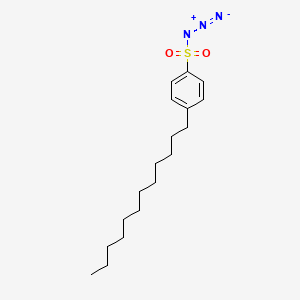
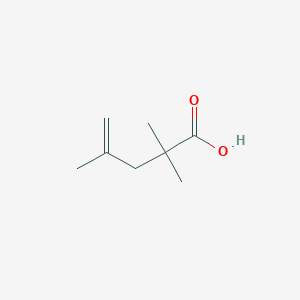
![4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1366718.png)
